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Compound of Interest

Compound Name: 6-Hydroxytetradecanedioyl-CoA

Cat. No.: B15547687

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hydroxytetradecanedioyl-CoA is a key intermediate in the metabolic pathway of
dicarboxylic acids. Its synthesis is intrinsically linked to the omega (w)-oxidation of fatty acids, a
crucial alternative to beta ([3)-oxidation, particularly under conditions of metabolic stress or
when (3-oxidation is impaired. This guide provides a comprehensive overview of the regulatory
mechanisms governing the synthesis of 6-hydroxytetradecanedioyl-CoA, with a focus on the
enzymatic pathways, key regulatory molecules, and detailed experimental methodologies for its
study.

The Biosynthetic Pathway of 6-
Hydroxytetradecanedioyl-CoA

The formation of 6-hydroxytetradecanedioyl-CoA begins with the w-oxidation of
tetradecanoic acid (a C14 fatty acid) to tetradecanedioic acid. This process occurs primarily in
the smooth endoplasmic reticulum of liver and kidney cells. The resulting dicarboxylic acid,
tetradecanedioic acid, is then activated to its CoA ester and undergoes peroxisomal [3-
oxidation. 6-Hydroxytetradecanedioyl-CoA is an intermediate in this peroxisomal (3-oxidation
pathway.
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The initial and rate-limiting step in this pathway is the w-hydroxylation of tetradecanoic acid,
catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies. This is
followed by sequential oxidation to an aldehyde and then to a dicarboxylic acid by alcohol and
aldehyde dehydrogenases, respectively.

Regulation of the Key Enzyme: Cytochrome P450
4A11 (CYP4A1l)

The primary regulatory control point for the synthesis of tetradecanedioic acid, the precursor to
6-hydroxytetradecanedioyl-CoA, is the expression and activity of CYP4A11.

Transcriptional Regulation

The expression of the CYP4A11 gene is modulated by several transcription factors and
signaling pathways:

o Peroxisome Proliferator-Activated Receptor Alpha (PPARQ): PPARa is a nuclear receptor
that plays a central role in lipid metabolism. Activation of PPARa by ligands such as fibrate
drugs (e.g., clofibrate, fenofibrate) or endogenous fatty acids leads to increased transcription
of the CYP4A11 gene.[1][2][3] This induction is typically in the range of a 2- to 4-fold
increase in both mRNA and protein levels.[1]

» Nuclear Factor Kappa B (NF-kB): The NF-kB signaling pathway, primarily known for its role
in inflammation, can also influence the expression of cytochrome P450 enzymes.[4] NF-kB
can indirectly regulate CYP gene transcription through crosstalk with nuclear receptors like
PPARa.[4] Chronic inflammation and elevated levels of pro-inflammatory cytokines can lead
to alterations in CYP4A11 expression.

¢ Growth Hormone: Continuous exposure to growth hormone has been shown to down-
regulate the expression of CYP4A11 in the liver.[2]

Post-Translational Regulation and Inhibition

The catalytic activity of CYP4A11 can be modulated by various inhibitors. HET0016 is a potent
and selective inhibitor of the CYP4 family of enzymes.[5] It acts as a non-competitive and
irreversible inhibitor of CYP4A11.[6]
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Quantitative Data
L [

Substrate Km (pM) kcat (min-1) Reference
Dodecanoic Acid 11 42 [7]
Tetradecanoic Acid - 50 [7]
Hexadecanoic Acid - 10 [7]
(52,82,117,1472)-

: o 37 - [7]
eicosatetraenoic acid
Arachidonic Acid 228 49.1 [8]

) ) 3.72 (Vmax

Lauric Acid 48.9 [9]

nmol/min/nmol P450)

Table 1: Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) of human
CYP4AL11 for various fatty acid substrates.

Inhibition of CYP4A11l

. Enzyme
Inhibitor IC50 Substrate Reference
Source
Recombinant 20-HETE
HET0016 17.7 nM , [6]
CYP4A1 synthesis
Recombinant
HET0016 42 nM - [5]
CYP4A11
Human renal 20-HETE
HET0016 <10 nM , _ [5]
microsomes formation
Human liver 12-hydroxylauric
HET0016 1.0 uM ) ) ) [10]
microsomes acid formation
] Human liver 12-hydroxylauric
Plumbagin 1.7 uM ) ] ) [10]
microsomes acid formation
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Table 2: Inhibitory concentrations (IC50) of selected compounds against CYP4A11 activity.

Induction of CYP4A11 Expression

Fold Increase Fold Increase CelllAnimal

Inducer . Reference
(mRNA) (Protein) Model
_ CYP4A11
Fasting 2-3 2-3 o [2]
Transgenic Mice
] CYP4Al11
Fenofibrate 2-4 2-4 [1]

Transgenic Mice

CYP4A11

Clofibric Acid 2-4 2-4 o (1]
Transgenic Mice
. Cryopreserved
Fenofibrate (50
~3 - Human [11]
M)
Hepatocytes

Table 3: Fold induction of CYP4A11 mRNA and protein expression by various stimuli.

Experimental Protocols

Protocol for Measuring CYP4All-mediated w-
Hydroxylation of Fatty Acids in Human Liver
Microsomes

This protocol is adapted from studies on fatty acid hydroxylation in human liver microsomes.[7]

5.1.1 Materials

Human liver microsomes (commercially available)

Fatty acid substrate (e.g., tetradecanoic acid)

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate
dehydrogenase, and NADP+)

Potassium phosphate buffer (pH 7.4)
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Acetonitrile

Formic acid

Internal standard (e.g., a deuterated analog of the hydroxylated product)

LC-MS/MS system

5.1.2 Procedure

Prepare a reaction mixture containing human liver microsomes (e.g., 0.2 mg/mL protein) in
potassium phosphate buffer.

e Add the fatty acid substrate to the desired final concentration (e.g., 10-100 uM).
e Pre-incubate the mixture at 37°C for 5 minutes.

« Initiate the reaction by adding the NADPH regenerating system.

 Incubate at 37°C for a specified time (e.g., 30 minutes) with gentle shaking.

e Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the
internal standard.

» Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the
protein.

o Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

o Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water with 0.1% formic
acid).

e Analyze the sample by LC-MS/MS to quantify the formation of the hydroxylated fatty acid
product.

Protocol for Western Blot Analysis of CYP4A11l
Expression in HepG2 Cells
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This protocol provides a general framework for analyzing CYP4A11 protein expression in a
human hepatocyte cell line.

5.2.1 Materials

HepG2 cells

e Cell culture medium and supplements

e Treatment compounds (e.g., fenofibrate, HET0016)

» RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

e SDS-PAGE gels and running buffer

 PVDF membrane

» Transfer buffer

e Blocking buffer (e.g., 5% non-fat milk in TBST)

e Primary antibody against CYP4A11

o HRP-conjugated secondary antibody

o ECL detection reagent

e Chemiluminescence imaging system

5.2.2 Procedure

e Seed HepG2 cells in culture plates and grow to 70-80% confluency.
o Treat the cells with the desired compounds for the specified duration.

e Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
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o Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

o Determine the protein concentration of the supernatant using a BCA assay.

o Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
o Separate the proteins by SDS-PAGE.

o Transfer the separated proteins to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with the primary anti-CYP4A11 antibody overnight at 4°C.

e Wash the membrane three times with TBST.

e Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

¢ \Wash the membrane three times with TBST.

o Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence
imager.

Normalize the CYP4A11 band intensity to a loading control (e.g., B-actin or GAPDH).

Protocol for Quantitative Real-Time PCR (qPCR) of
CYP4A11l mRNA

This protocol outlines the steps for quantifying changes in CYP4A11 gene expression.
5.3.1 Materials

o Treated cells or tissues

o RNA extraction kit (e.g., TRIzol or column-based kits)

e Reverse transcription kit
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e gPCR master mix (e.g., SYBR Green or TagMan)
o Primers specific for CYP4A11 and a reference gene (e.g., GAPDH or ACTB)
e Real-time PCR instrument

5.3.2 Procedure

Isolate total RNA from the experimental samples using a suitable RNA extraction method.

e Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g.,
NanoDrop).

e Synthesize cDNA from the total RNA using a reverse transcription Kit.

o Set up the gPCR reactions in triplicate for each sample and primer set, including a no-
template control. Each reaction should contain the gPCR master mix, forward and reverse
primers, and cDNA template.

e Run the gqPCR plate on a real-time PCR instrument using a standard thermal cycling protocol
(e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

o Perform a melt curve analysis at the end of the run to verify the specificity of the PCR
products (for SYBR Green-based assays).

e Analyze the qPCR data using the comparative CT (AACT) method to determine the relative
fold change in CYP4A11 expression, normalized to the reference gene.

Visualization of Signhaling Pathways and Workflows

Signaling Pathway for PPARa-mediated Induction of
CYP4A1l
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Caption: PPARa signaling pathway leading to CYP4A11 gene expression.

Signaling Pathway for NF-kB Regulation of Inflammation
and Potential Crosstalk with CYP4A11
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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